1-(3-bromophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-bromophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a cyclopropylpyrimidinyl moiety, and a pyrrolidine carboxamide structure, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and cyclopropylpyrimidinyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include brominating agents, cyclopropylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The pyrimidinyl moiety can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phenol derivatives, reduced pyrimidinyl compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-bromophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzyme active sites, while the pyrimidinyl moiety could bind to nucleic acids or proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-bromophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a bromophenyl group, a cyclopropylpyrimidinyl moiety, and a pyrrolidine carboxamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2/c20-14-2-1-3-16(7-14)24-10-13(6-18(24)25)19(26)21-9-15-8-17(12-4-5-12)23-11-22-15/h1-3,7-8,11-13H,4-6,9-10H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFYZIXLVZKWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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